(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[2-(2-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidine core, a chlorophenoxy group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-(2-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the chlorophenoxy group and the cyano group. The final step involves the formation of the enamide linkage. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[2-(2-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(2E)-3-[2-(2-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-[2-(2-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: A compound with structures similar to heparin, found in marine organisms and used for its anticoagulant properties.
Uniqueness
(2E)-3-[2-(2-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE is unique due to its specific structure, which combines a pyrido[1,2-a]pyrimidine core with a chlorophenoxy group and a cyano group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C23H19ClN4O4 |
---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
(E)-3-[2-(2-chlorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C23H19ClN4O4/c24-18-7-1-2-8-19(18)32-22-17(23(30)28-10-4-3-9-20(28)27-22)12-15(13-25)21(29)26-14-16-6-5-11-31-16/h1-4,7-10,12,16H,5-6,11,14H2,(H,26,29)/b15-12+ |
InChI Key |
OFJADUKJQVNYCS-NTCAYCPXSA-N |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4Cl)/C#N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.